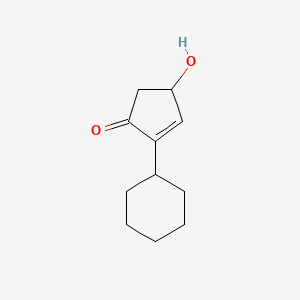![molecular formula C27H56O3 B14519218 3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane CAS No. 63167-15-7](/img/structure/B14519218.png)
3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane is an organic compound characterized by its complex structure, which includes multiple ether linkages and a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane typically involves multi-step organic reactions. One common approach is the etherification of 1,3-bis[(2-ethylhexyl)oxy]propan-2-ol with a suitable heptane derivative under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol groups, facilitating the nucleophilic attack on the heptane derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the ether groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or thiolates in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ethers or thioethers.
Scientific Research Applications
3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its unique chemical properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane involves its interaction with specific molecular targets. The compound’s ether linkages and hydrophobic heptane backbone allow it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvent properties but different chemical structure and applications.
Bromomethyl methyl ether: Another ether compound with distinct reactivity and uses in organic synthesis.
Uniqueness
3-[({1,3-Bis[(2-ethylhexyl)oxy]propan-2-yl}oxy)methyl]heptane stands out due to its multiple ether linkages and long hydrophobic chain, which confer unique solubility and reactivity properties. These characteristics make it particularly useful in applications requiring specific solvent or surfactant properties.
Properties
CAS No. |
63167-15-7 |
|---|---|
Molecular Formula |
C27H56O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
3-[2,3-bis(2-ethylhexoxy)propoxymethyl]heptane |
InChI |
InChI=1S/C27H56O3/c1-7-13-16-24(10-4)19-28-22-27(30-21-26(12-6)18-15-9-3)23-29-20-25(11-5)17-14-8-2/h24-27H,7-23H2,1-6H3 |
InChI Key |
UZVUYPLGXPRRJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCC(COCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


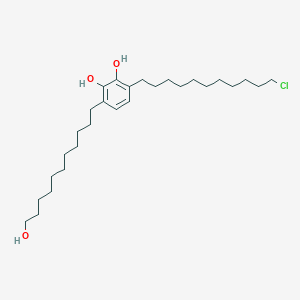
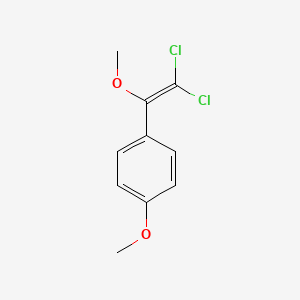
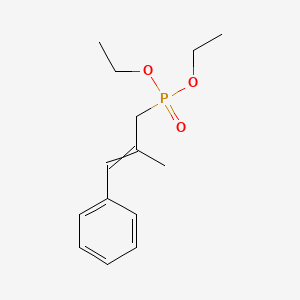
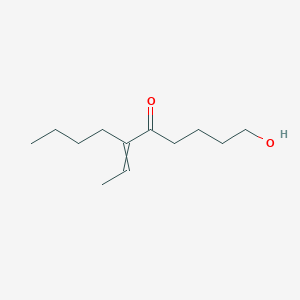


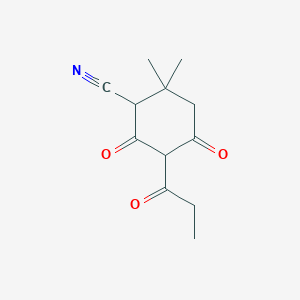
![7-Cyclohexyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519168.png)
![4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline](/img/structure/B14519169.png)
![2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate](/img/structure/B14519173.png)
![5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14519188.png)
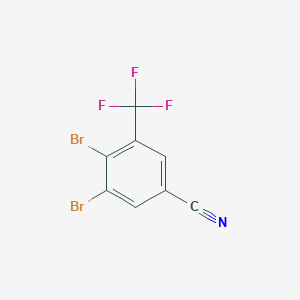
![1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14519202.png)
